molecular formula C22H21NO6 B11021734 N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11021734
M. Wt: 395.4 g/mol
InChI Key: VIVZFPPUBJVMRN-AWEZNQCLSA-N
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Description

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves several steps. One common synthetic route starts with the preparation of 7-amino-4-methylcoumarin, which is then reacted with various organic halides to form intermediate compounds . The final step involves the reaction of these intermediates with L-alanine under specific conditions to yield the desired product. The reaction conditions typically include the use of solvents like ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C22H21NO6/c1-13-17-9-8-16(28-12-20(24)23-14(2)21(25)26)11-19(17)29-22(27)18(13)10-15-6-4-3-5-7-15/h3-9,11,14H,10,12H2,1-2H3,(H,23,24)(H,25,26)/t14-/m0/s1

InChI Key

VIVZFPPUBJVMRN-AWEZNQCLSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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